Ethinylestradiol

Beschreibung

Eigenschaften

IUPAC Name |

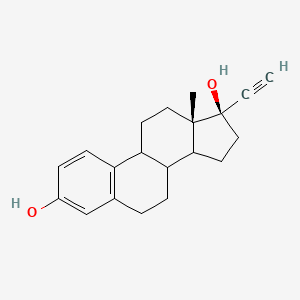

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020576 | |

| Record name | 17alpha-Ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive., Solid | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 17a-Ethynylestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides., Soluble in solutions of sodium hydroxide or potassium hydroxide, In double-distilled water, 4.83 mg/L, In water, 11.3 mg/L at 27 °C, 0.0113 mg/mL at 27 °C | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethinylestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHINYLESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17a-Ethynylestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Fine, white to creamy white crystalline powder | |

CAS No. |

57-63-6 | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethinylestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethinylestradiol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethinylestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethinyl estradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 17alpha-Ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethinylestradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHINYL ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423D2T571U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHINYLESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17a-Ethynylestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 to 295 °F (NTP, 1992), 142-144, 142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C, 183 °C | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethinylestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHINYLESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17a-Ethynylestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethinylestradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing ethinylestradiol, a widely used synthetic estrogen in oral contraceptives and hormone replacement therapies. The document details the core chemical transformations, starting materials, and experimental protocols, with a focus on providing actionable data for research and development.

Introduction

This compound (17α-ethynylestradiol) is a synthetic derivative of the natural estrogen, estradiol.[1][2] The introduction of an ethynyl group at the C17α position of the steroid nucleus significantly enhances its oral bioavailability and metabolic stability compared to its parent compound, estradiol.[1] First synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg, its development was a milestone in medicinal chemistry, paving the way for effective oral hormonal therapies.[1][3] This guide will focus on the prevalent synthetic routes starting from estrone.

Core Synthesis Pathway: Ethynylation of Estrone

The most common and industrially significant method for synthesizing this compound is through the ethynylation of estrone.[4][5] This reaction involves the nucleophilic addition of an acetylide anion to the 17-keto group of estrone. The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound from estrone.

The choice of the acetylide source and reaction conditions can vary, leading to different methodologies with varying yields and purity profiles. The primary methods are detailed in the following sections.

A widely employed method utilizes potassium acetylide as the ethynylating agent. This process typically involves two main steps: the preparation of potassium acetylide and the subsequent reaction with estrone.[4][6]

Step 1: Preparation of Potassium Acetylide

Potassium acetylide is generated by the reaction of potassium hydroxide with acetylene gas.[4][6]

Caption: Formation of the key reagent, potassium acetylide.

Step 2: Ethynylation of Estrone

The prepared potassium acetylide is then reacted with estrone in a suitable solvent, such as tetrahydrofuran (THF), to yield this compound.[6]

Caption: Experimental workflow for this compound synthesis via potassium acetylide.

Experimental Protocol: High-Purity Synthesis

The following protocol is adapted from a patented high-purity synthesis method.[6]

-

Preparation of Potassium Acetylide:

-

Charge a reaction vessel with potassium hydroxide powder (e.g., 250g with a water content of 12%).

-

Displace the air in the vessel with acetylene gas.

-

Introduce acetylene gas at normal pressure while stirring and warming the mixture to approximately 40°C.

-

Continue the acetylene absorption until the reaction temperature reaches about 85°C.

-

Cool the mixture to room temperature to obtain a crude mixture of potassium acetylide and potassium hydroxide.

-

-

Ethynylation of Estrone:

-

In a separate reaction flask, add the crude potassium acetylide powder (e.g., 200g) and THF (e.g., 170ml).

-

Stir the suspension and continue to bubble acetylene gas through the mixture while maintaining the temperature between 0-10°C.

-

Prepare a solution of estrone (e.g., 25g) and acetone (e.g., 0.5ml) in THF (e.g., 1800ml).

-

Add the estrone solution dropwise to the potassium acetylide suspension over a period of time, maintaining the reaction temperature.

-

After the addition is complete, continue stirring for approximately 0.5 hours.

-

-

Work-up and Purification:

-

Slowly add water (e.g., 300ml) to the reaction mixture to dissolve the remaining potassium hydroxide, leading to phase separation.

-

Separate the layers and extract the aqueous layer twice with THF.

-

Combine the organic layers and acidify to a pH of 1-2 with dilute hydrochloric acid.

-

Remove the THF under reduced pressure to precipitate the solid product.

-

Cool the mixture and collect the solid by filtration.

-

Wash the solid with water until neutral and then dry.

-

Recrystallize the crude product from methanol with activated carbon for decolorization to obtain high-purity this compound.

-

Alternative methods employ other strong bases to deprotonate acetylene in situ or use pre-formed acetylides. These methods can offer advantages in terms of safety, reaction time, and scalability.[5]

Experimental Protocol: Using Potassium tert-butoxide

-

Dissolve estrone (50g) in tetrahydrofuran (250ml).

-

Add potassium tert-butoxide (50g) to the solution.

-

Maintain the temperature at 5°C and bubble acetylene gas through the mixture while stirring.

-

After the reaction is complete, neutralize the mixture with a 5% aqueous solution of hydrochloric acid.

-

Concentrate the solution and add water to precipitate the crude product.

-

Filter the crude product and purify by recrystallization from ethanol.[5]

Experimental Protocol: Using Potassium isobutoxide in a Mixed Solvent System

-

Dissolve estrone (50g) in a mixture of dimethyl sulfoxide (100ml) and toluene (800ml).

-

Add potassium isobutoxide (70g).

-

Control the temperature at 30°C, pass acetylene through the solution, and stir.

-

Upon completion, neutralize with a 10% sulfuric acid aqueous solution.

-

Concentrate the mixture, add water for precipitation, and filter to obtain the crude product.

-

Refine the product with methanol and dry to yield this compound.[5]

In some synthetic strategies, a protecting group is used for the phenolic hydroxyl group of estrone to prevent its reaction with the ethynylating agent.[7]

References

- 1. This compound [bionity.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. kup.at [kup.at]

- 4. Ethinyl estradiol [sitem.herts.ac.uk]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 7. homework.study.com [homework.study.com]

Ethinylestradiol's Mechanism of Action on Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of ethinylestradiol with estrogen receptors (ERs). This compound, a potent synthetic estrogen, is a cornerstone of hormonal contraception and hormone replacement therapy. Its therapeutic efficacy is rooted in its ability to mimic endogenous estradiol by binding to and activating estrogen receptors α (ERα) and β (ERβ). This document delves into the quantitative aspects of this compound's receptor binding, the downstream signaling cascades it initiates—both genomic and non-genomic—and the recruitment of co-regulators that fine-tune its transcriptional activity. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this domain.

Introduction

This compound (EE) is a synthetic derivative of estradiol, characterized by an ethinyl group at the C17α position, which significantly enhances its oral bioavailability and metabolic stability compared to the natural hormone.[1] Its primary mechanism of action is as an estrogen receptor agonist, binding to ERα and ERβ to elicit a wide range of physiological responses.[2] Understanding the nuances of its interaction with these receptors is critical for optimizing its therapeutic use and mitigating potential adverse effects. This guide will explore the core molecular interactions and signaling pathways governed by this compound.

Quantitative Analysis of this compound-Estrogen Receptor Interaction

The affinity and potency of this compound for ERα and ERβ have been quantified through various in vitro assays. The following tables summarize key quantitative data from multiple studies, providing a comparative look at its binding affinity and transcriptional activation capabilities.

Table 1: Binding Affinity of this compound for Estrogen Receptors

| Parameter | ERα | ERβ | Method | Source |

| Relative Binding Affinity (RBA) % | 120.9 (Range: 68.8–480) | 44.4 (Range: 2.0–144) | Competitive Binding Assay | [2] |

| Dissociation Constant (Kd) | ~0.1 nM | ~0.4 nM | Saturation Ligand Binding | [3] |

| Inhibitory Concentration (IC50) | 2.7 µM (recombinant CYP1A1) | Not specified | In vitro inhibition assay | [4] |

| Inhibition Constant (Ki) | 1.4 µM (recombinant CYP1A1) | Not specified | In vitro inhibition assay | [4] |

Note: RBA is relative to estradiol (100%). IC50 and Ki values for CYP enzymes are included as they can be influenced by ER binding but are not direct measures of ER affinity.

Table 2: Potency and Efficacy of this compound in Transcriptional Activation

| Parameter | ERα | ERβ | Cell Line | Assay | Source |

| Half-maximal Effective Concentration (EC50) | 7.9 x 10⁻¹² M | Not specified | HEK293 | ERE-Luciferase Reporter Assay | [5] |

| EC50 | ~6 pM | Not specified | T47D | ERE-Luciferase Reporter Assay | [6] |

| EC50 | ~4.0 µM (inhibition of E2-induced) | Not specified | T47D-KBluc | ERE-Luciferase Reporter Assay | [7] |

Signaling Pathways Activated by this compound

This compound activates both genomic and non-genomic signaling pathways upon binding to estrogen receptors.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the binding of this compound to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[8][9][10] This process is modulated by the recruitment of co-activator or co-repressor proteins.

References

- 1. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPER - Wikipedia [en.wikipedia.org]

- 3. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving Estrogenic Compound Screening Efficiency by Using Self-Modulating, Continuously Bioluminescent Human Cell Bioreporters Expressing a Synthetic Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The estrogen receptor gene: promoter organization and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational method for discovery of estrogen responsive genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen receptor interaction with estrogen response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of estrogen-responsive genes based on the DNA binding properties of estrogen receptors using high-throughput sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the In Vivo Journey of Ethinylestradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ethinylestradiol (EE), a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. This document delves into the absorption, distribution, metabolism, and excretion of EE, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways to facilitate a deeper understanding for research and development professionals.

Pharmacokinetic Profile of this compound

This compound is characterized by its high oral bioavailability and potent estrogenic activity, primarily due to the presence of a 17α-ethynyl group that hinders its first-pass metabolism in the liver.[1] However, significant inter-individual variability in its pharmacokinetic parameters has been observed.[2][3]

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations typically reached within 1 to 2 hours.[2][4] While well-absorbed, its oral bioavailability is incomplete, generally ranging from 38% to 48%.[1] This is attributed to extensive pre-systemic metabolism in the gut wall and liver.[5][6]

Distribution

In circulation, this compound is highly bound to plasma proteins, primarily albumin, and has a very low affinity for sex hormone-binding globulin (SHBG).[1] This contrasts with endogenous estradiol and influences its distribution to target tissues.

Metabolism

The metabolism of this compound is complex, involving both Phase I and Phase II reactions. It is extensively metabolized in the liver and the intestinal wall.[5]

Phase I Metabolism: The primary route of Phase I metabolism is aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1] The major metabolite formed is 2-hydroxy-ethinylestradiol.[7][8] Several CYP isoforms are involved, with CYP3A4 and CYP2C9 being the most significant contributors to its oxidation.[7][9] Other enzymes like CYP1A1, CYP1A2, CYP2C8, CYP2C19, and CYP3A5 play a minor role.[7][8] The 2-hydroxy metabolite can be further methylated to form 2-methoxy-ethinylestradiol.[8][10]

Phase II Metabolism: Following hydroxylation, this compound and its metabolites undergo extensive conjugation. The main conjugation reactions are glucuronidation and sulfation.[1]

-

Glucuronidation: This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being a key enzyme.[7][11] Glucuronidation can occur at the 3- or 17-hydroxyl group, with the formation of this compound-3-glucuronide being the predominant pathway in human liver microsomes.[11]

-

Sulfation: Sulfotransferases (SULTs), particularly SULT1E1, are responsible for the sulfation of this compound.[12] this compound 3-sulfate is a major circulating conjugate and may act as a reservoir for the active drug.[5][13]

Enterohepatic Circulation

This compound and its conjugates are excreted into the bile and can undergo enterohepatic circulation.[14][15][16] In the gut, bacterial enzymes can deconjugate the metabolites, allowing for the reabsorption of active this compound.[14] This process contributes to a secondary peak in plasma concentrations observed around 12 hours after administration and prolongs the drug's half-life.[16]

Elimination

The elimination of this compound and its metabolites occurs through both renal and fecal routes.[1] The elimination half-life shows considerable variation among individuals, ranging from approximately 2.5 to over 30 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies in humans.

Table 1: Bioavailability and Half-Life of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | 38% - 48% | [1] |

| Oral Bioavailability | ~42% | [16] |

| Elimination Half-Life (t½) | 2.5 to >30 hours | [2] |

| Elimination Half-Life (t½) | ~7.7 hours | [17] |

| Elimination Half-Life (t½) | ~12 hours (chronic use) | [17] |

| Biexponential Half-Lives (IV) | 0.83 and 6.75 hours | [16] |

| Terminal Disposition Half-Life | ~15 - 24 hours | [4] |

Table 2: Peak Plasma Concentration and Time to Peak

| Parameter | Dose | Value | Reference |

| Peak Plasma Concentration (Cmax) | 50 µg (oral) | 128 pg/mL | [16] |

| Time to Peak (Tmax) | Oral | 1 - 2 hours | [2][4] |

Table 3: Clearance and Volume of Distribution

| Parameter | Value | Reference |

| Apparent Oral Clearance | 1002 ± 398 mL/hr/kg | [17] |

Note: The reported values show significant variability due to differences in study design, subject populations, and analytical methods.

Experimental Protocols

A typical in vivo pharmacokinetic study of this compound involves the administration of a single or multiple doses to healthy female volunteers, followed by the collection of serial blood samples over a defined period.

Study Design

-

Design: A single-dose, open-label, two-period crossover design is often employed for bioequivalence studies.[4]

-

Subjects: Healthy, non-smoking adult female subjects are typically recruited.[4][17]

-

Dosage: A single oral dose of an this compound-containing formulation is administered.

-

Washout Period: A washout period of at least 21-28 days is recommended between study periods to prevent carry-over effects.[4]

Blood Sampling

-

Schedule: Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile. A typical schedule might include samples at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.[4]

-

Processing: Blood samples are collected in appropriate anticoagulant tubes and centrifuged to separate plasma, which is then stored frozen until analysis.

Bioanalytical Method

-

Technique: Quantification of this compound in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][18][19] Radioimmunoassay (RIA) has also been used historically.[16]

-

Sample Preparation: Plasma samples are prepared for analysis using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[19]

-

Validation: The analytical method must be fully validated for parameters including linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[4]

Pharmacokinetic Analysis

-

Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using non-compartmental analysis.

Visualizing this compound's Journey

The following diagrams illustrate the metabolic fate of this compound and a typical experimental workflow for its pharmacokinetic assessment.

Caption: Metabolic pathway of this compound.

Caption: In vivo pharmacokinetic study workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. Pharmacokinetics of ethynyloestradiol in women for different populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. extranet.who.int [extranet.who.int]

- 5. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Exposure to endocrine disruptors 17alpha-ethinylestradiol and estradiol influences cytochrome P450 1A1-mediated genotoxicity of benzo[a]pyrene and expression of this enzyme in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The enterohepatic circulation of the metabolites of 17 alpha-ethynyl[3H]estradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human bilirubin UDP-glucuronosyltransferase catalyzes the glucuronidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [The enterohepatic circulation of estradiol and this compound in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Factors affecting the enterohepatic circulation of oral contraceptive steroids [pubmed.ncbi.nlm.nih.gov]

- 16. An investigation of the pharmacokinetics of ethynylestradiol in women using radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of single and multiple doses of ethinyl estradiol and levonorgestrel in relation to smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel and sensitive method for this compound quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Ethinylestradiol for Estrogen Receptor Alpha (ERα) vs. Estrogen Receptor Beta (ERβ)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: A detailed examination of the binding characteristics of Ethinylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives, to the two primary estrogen receptor subtypes, ERα and ERβ. This guide synthesizes key quantitative data, outlines common experimental methodologies, and provides visual representations of binding interactions and workflows.

Quantitative Binding Affinity Data

This compound exhibits a distinct binding profile for the two estrogen receptor subtypes. Generally, it demonstrates a higher affinity for ERα compared to ERβ, although the precise selectivity ratio can vary depending on the experimental system.[1] The data compiled from various competitive binding assays are summarized below. Relative Binding Affinity (RBA) is typically calculated relative to the binding of the endogenous ligand, 17β-estradiol (E2), which is set to 100%. The formula is often expressed as: RBA = (IC50 of Estradiol / IC50 of Competitor) x 100.[2]

Table 1: Comparative Binding Affinity of this compound for Estrogen Receptors

| Ligand | Receptor Subtype | Binding Affinity Metric | Value | Receptor Source | Reference |

| This compound | ERα | Relative Binding Affinity (RBA) | 233% | Human | Jeyakumar et al., 2011[1] |

| This compound | ERβ | Relative Binding Affinity (RBA) | 38% | Human | Jeyakumar et al., 2011[1] |

| This compound | ERα | Relative Binding Affinity (RBA) | 194% | Human | N/A[1] |

| This compound | ERβ | Relative Binding Affinity (RBA) | 151% | Human | N/A[1] |

| This compound | ER (General) | Relative Binding Affinity (RBA) | >100% | Rat (Uterine) | Blair et al., 2000[3] |

Note: The variability in reported values can be attributed to differences in experimental protocols, receptor source (e.g., species, recombinant vs. native), and assay conditions.

Experimental Protocols

The determination of binding affinity for ligands like this compound to estrogen receptors is primarily accomplished through competitive binding assays. The most common methodology is the radioligand competitive binding assay.

Radioligand Competitive Binding Assay

This technique measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (typically [³H]-17β-estradiol) from the estrogen receptor.[4][5][6]

Key Methodological Steps:

-

Receptor Preparation:

-

A source of estrogen receptors is prepared. Common sources include uterine cytosol from ovariectomized rats or purified human recombinant ERα and ERβ proteins.[3][4][5][6]

-

The tissue is homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, dithiothreitol, glycerol) and centrifuged at high speed to produce a supernatant (cytosol) containing the soluble receptors.[5]

-

-

Competitive Binding Incubation:

-

A constant, single concentration of the radioligand ([³H]-17β-estradiol) is incubated with the receptor preparation.[4]

-

Varying concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture, typically spanning at least six orders of magnitude.[4]

-

The mixture is incubated to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand.

-

A common method involves using a hydroxylapatite (HAP) slurry. The HAP binds the receptor-ligand complex, which can then be pelleted by centrifugation.[5]

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in the pellet (representing the bound ligand) is measured using liquid scintillation counting.[4]

-

The data are plotted as the percentage of specifically bound radioligand versus the log concentration of the competitor.

-

Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.[4][5]

-

The IC50 value is then used to calculate the Relative Binding Affinity (RBA) compared to the standard, 17β-estradiol.

-

Alternative Method: Fluorescence Polarization (FP) Assay

An alternative to radioligand assays, the FP-based method avoids the use of radioactive materials.[7]

-

Principle: This assay uses a fluorescently-labeled estradiol derivative as the ligand. When this fluorescent ligand is small and unbound in solution, it tumbles rapidly, and its emitted light is depolarized when excited with polarized light. When bound to the much larger estrogen receptor, its rotation slows significantly, and the emitted light remains highly polarized.

-

Procedure: A competitor compound like this compound will displace the fluorescent ligand from the receptor, causing a decrease in fluorescence polarization. This change is measured to determine the IC50 of the competitor.[7]

Visualizations: Pathways and Workflows

This compound Binding to ERα and ERβ

The following diagram illustrates the preferential binding of this compound to Estrogen Receptor Alpha over Estrogen Receptor Beta, a key characteristic of its pharmacological profile.

Workflow for Competitive Radioligand Binding Assay

This flowchart outlines the standardized experimental procedure for determining the binding affinity of a test compound using a competitive radioligand assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ethinylestradiol's Endocrine Disrupting Effects in Aquatic Ecosystems: A Technical Guide

Abstract: 17α-ethinylestradiol (EE2), a potent synthetic estrogen and active component in oral contraceptives, is a significant endocrine-disrupting chemical (EDC) in aquatic environments.[1][2] Its widespread presence, even at low nanogram-per-liter concentrations, poses a substantial threat to the endocrine function and reproductive health of aquatic organisms, including fish, amphibians, and invertebrates.[1][3][4] This document provides a comprehensive technical overview of the endocrine-disrupting effects of EE2, summarizing quantitative data, detailing experimental protocols for assessing its impact, and illustrating key biological pathways and experimental workflows. It is intended for researchers, scientists, and professionals in drug development and environmental toxicology.

Introduction: The Endocrine Disruptor EE2

EE2 enters aquatic systems primarily through the discharge of wastewater treatment plant effluents.[1][5] Due to its high potency and resistance to degradation, it is one of the most impactful EDCs found in surface waters.[5][6] Its mode of action is receptor-mediated, binding to estrogen receptors in aquatic vertebrates and mimicking the effects of endogenous estrogens.[3][7] This interference can lead to a cascade of adverse effects, from the molecular to the population level.[1][5] The most well-documented and sensitive endpoint is the disruption of reproductive processes in fish.[3][7]

Quantitative Effects of EE2 on Aquatic Life

The effects of EE2 are observed at exceptionally low concentrations, often in the low ng/L range, which are environmentally relevant in many areas.[8] Below are summary tables of quantitative data from various studies on fish and amphibians.

Table 1: Effects of Ethinylestradiol (EE2) on Fish

| Species | Endpoint | Concentration (ng/L) | Effect | Reference |

| Zebrafish (Danio rerio) | Vitellogenin (VTG) Induction (LOEC) | 3.0 | Significant increase in whole-body VTG | [9] |

| Zebrafish (Danio rerio) | Reproductive Failure | 5 | Complete population failure, no fertilization after lifelong exposure | [8] |

| Fathead Minnow (Pimephales promelas) | VTG Induction | 0.1 | Induction of vitellogenin | [8] |

| Fathead Minnow (Pimephales promelas) | Reproductive Impairment | 0.2 - 1 | 20-35% reduction in hatching success | [8] |

| Fathead Minnow (Pimephales promelas) | Sex Reversal | 4 | Full sex reversal of males, leading to an all-female population | [5] |

| Rainbow Trout (Oncorhynchus mykiss) | VTG Induction | 0.1 | Induction of vitellogenin | [10] |

| Rainbow Trout (Oncorhynchus mykiss) | Plasma Protein, Calcium Increase | 100 | Significant increase after two weeks of exposure | [11][12] |

| Japanese Medaka (Oryzias latipes) | Altered Endocrine Function | 0.2 | Changes in hypothalamus-pituitary-gonadal axis | [10] |

| Japanese Medaka (Oryzias latipes) | Depressed Reproductive Function | 500 | Significant decrease in reproductive output | [10] |

| Murray Rainbowfish (Melanotaenia fluviatilis) | VTG mRNA Upregulation (EC10) | 2.77 | 10% effective concentration for VTG mRNA induction | [13] |

LOEC: Lowest Observed Effect Concentration; EC10: 10% Effective Concentration

Table 2: Effects of this compound (EE2) on Amphibians

| Species | Endpoint | Concentration (ng/L) | Effect | Reference |

| Green Frog (Rana clamitans) | Hatching Success | ~5 | Significant reduction in hatching success | [14] |

| Mink Frog (Rana septentrionalis) | Gonadal Development (Intersex) | ~5 | 5.6-12.5% of exposed tadpoles developed intersex gonads | [14] |

| Common Frog (Rana temporaria) | Metamorphosis | Not specified | Delay in metamorphosis | [15] |

| Common Frog (Rana temporaria) | Sex Reversal | 1.8 | Implied male-to-female sex reversal at concentrations as low as 1.8 ng/L | [15] |

| West African Clawed Frog (Xenopus tropicalis) | Sex Reversal / Sterility | Not specified | Female-biased sex ratios; sterile females lacking oviducts | [16] |

Signaling Pathways and Mechanisms of Action

EE2 primarily exerts its effects by binding to the estrogen receptor (ER), a nuclear hormone receptor. This interaction initiates a signaling cascade that alters the expression of numerous genes, leading to physiological and developmental abnormalities.

Estrogen Receptor Signaling and Vitellogenin Induction

One of the most well-characterized pathways affected by EE2 in oviparous (egg-laying) vertebrates is the induction of vitellogenin (VTG) synthesis in males.[2] VTG is a precursor to egg yolk protein, normally produced by females in response to endogenous estrogen.[11] Its presence in males is a definitive biomarker of exposure to estrogenic compounds.[2]

The signaling pathway is as follows:

-

Binding: EE2 enters liver cells (hepatocytes) and binds to the estrogen receptor (ER) in the cytoplasm.

-

Dimerization: The EE2-ER complex translocates to the nucleus and forms a dimer with another EE2-ER complex.

-

DNA Binding: The dimer binds to specific DNA sequences called Estrogen Response Elements (EREs) located in the promoter region of target genes, such as the vitellogenin gene.

-

Transcription: This binding recruits co-activator proteins and initiates the transcription of the VTG gene into messenger RNA (mRNA).

-

Translation: The VTG mRNA is translated into the VTG protein, which is then secreted from the liver into the bloodstream.

References

- 1. Dietary exposure of 17-alpha this compound modulates physiological endpoints and gene signaling pathways in female largemouth bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Twenty years of transcriptomics, 17alpha-ethinylestradiol, and fish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. eea.europa.eu [eea.europa.eu]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. vliz.be [vliz.be]

- 8. Long-Term Exposure to Environmental Concentrations of the Pharmaceutical Ethynylestradiol Causes Reproductive Failure in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitellogenin induction by 17beta-estradiol and 17alpha-ethinylestradiol in male zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship between this compound‐mediated changes in endocrine function and reproductive impairment in Japanese medaka (Oryzias latipes) | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 11. whoi.edu [whoi.edu]

- 12. Induction of vitellogenesis in 17alpha-ethinylestradiol-exposed rainbow trout (Oncorhynchus mykiss): a method comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitellogenin induction by 17β-estradiol and 17α-ethynylestradiol in male Murray rainbowfish (Melanotaenia fluviatilis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the synthetic estrogen this compound on early life stages of mink frogs and green frogs in the wild and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Endocrine Disruption in Amphibians : Developmental Effects of Ethynylestradiol and Clotrimazole on the Reproductive System [diva-portal.org]

Ethinylestradiol: A Technical Guide on its Endocrine Disrupting Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethinylestradiol (EE2), a synthetic estrogen widely used in oral contraceptives, is a potent endocrine-disrupting chemical (EDC) with significant environmental and ecotoxicological implications. Its persistence in aquatic environments and potent estrogenic activity at very low concentrations pose a considerable threat to wildlife, particularly fish populations. This technical guide provides an in-depth analysis of EE2's role as an endocrine disruptor, detailing its mechanism of action, environmental fate, and profound effects on aquatic organisms. It summarizes key quantitative data from ecotoxicological studies, outlines detailed experimental protocols for assessing its impact, and provides visual representations of its signaling pathways and common experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development to understand and mitigate the endocrine-disrupting effects of this widely used pharmaceutical.

Introduction

17α-ethinylestradiol (EE2) is a synthetic derivative of the natural estrogen, estradiol.[1] Its high oral bioavailability and potency have made it a cornerstone of hormonal contraception for decades.[2] However, the very properties that make it an effective pharmaceutical contribute to its environmental impact. EE2 is excreted from the human body and enters wastewater systems, where conventional treatment processes often fail to remove it completely.[3][4] Consequently, it is frequently detected in wastewater effluents and surface waters worldwide, raising concerns about its effects on non-target organisms.[5][6][7]

As an endocrine disruptor, EE2 mimics the action of natural estrogens, thereby interfering with the normal hormonal functions of wildlife.[8] Even at environmentally relevant concentrations in the nanogram per liter (ng/L) range, EE2 can induce significant physiological and reproductive alterations in aquatic species, most notably fish.[9][10][11] These effects include the feminization of male fish, altered sexual development, reduced fertility, and in some cases, complete reproductive failure, leading to population decline.[9][10][12] This guide will delve into the technical details of EE2's endocrine-disrupting properties, providing a foundation for further research and the development of risk mitigation strategies.

Mechanism of Action: Disruption of Estrogen Signaling

This compound exerts its endocrine-disrupting effects primarily by acting as a potent agonist for the estrogen receptor (ER).[13][14] Like endogenous estrogens, EE2 binds to and activates ERs, which are transcription factors that regulate the expression of a wide array of genes involved in sexual development, reproduction, and other physiological processes.[15] The binding of EE2 to the ER triggers a cascade of molecular events that ultimately leads to altered gene expression and the subsequent adverse physiological effects observed in exposed organisms.

Estrogen Receptor Signaling Pathway

The estrogen receptor signaling pathway is a complex process that can be initiated through both genomic and non-genomic mechanisms.

-

Genomic Pathway: In the classical genomic pathway, EE2 diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize. The EE2-ER dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately leading to the up- or down-regulation of gene transcription.[13][16] A key gene upregulated by this pathway in fish is the vitellogenin (VTG) gene. Vitellogenin is an egg yolk precursor protein normally produced by females; its presence in male fish is a well-established biomarker of exposure to estrogenic compounds.[17][18]

-

Non-Genomic Pathway: EE2 can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs), which can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[5][15] These rapid signaling events can influence various cellular processes and can also indirectly affect gene expression by modulating the activity of other transcription factors.[16]

Environmental Fate and Ecotoxicological Effects

Environmental Concentrations

This compound enters the aquatic environment primarily through the discharge of treated wastewater.[3] While wastewater treatment plants can remove a significant portion of EE2, residual amounts are still released into receiving waters.[4] The concentration of EE2 in wastewater effluent and surface waters can vary depending on factors such as the population density, the efficiency of the wastewater treatment process, and the dilution capacity of the receiving water body.

| Water Source | EE2 Concentration Range (ng/L) | Reference(s) |

| Wastewater Influent | Not detected - 7890 | [4] |

| Wastewater Effluent | Not detected - 549 | [4][5] |

| Surface Waters | < 0.1 - 85 | [5][6][16] |

Table 1: Reported Environmental Concentrations of this compound (EE2).

Ecotoxicological Effects on Aquatic Organisms

The potent estrogenic activity of EE2 makes it a significant threat to aquatic wildlife, particularly fish. Exposure to environmentally relevant concentrations of EE2 can lead to a range of adverse effects on the endocrine and reproductive systems.

| Effect | Organism(s) | EE2 Concentration (ng/L) | Reference(s) |

| Vitellogenin Induction | Zebrafish, Rainbow trout, Fathead minnow, Japanese medaka | 0.1 - 100 | [9][17][18][19] |

| Altered Sexual Development / Intersex | Zebrafish, Roach, Least killifish | 4 - 25 | [9][20][21] |

| Reduced Fecundity | Zebrafish | 2 - 10 | [9] |

| Reproductive Failure | Zebrafish | 5 | [9][12] |

| Feminization of Males | Fish (general) | Not specified | [3][22] |

Table 2: Summary of Ecotoxicological Effects of this compound (EE2) on Fish.

Feminization of Male Fish: One of the most well-documented effects of EE2 exposure is the feminization of male fish.[3][22] This can manifest as the development of female secondary sexual characteristics, the presence of oocytes (eggs) in the testes (a condition known as intersex), and in extreme cases, complete sex reversal.[20][21]

Reproductive Impairment: EE2 can significantly impair the reproductive success of fish populations.[9] This can occur through various mechanisms, including reduced sperm quality, decreased fertilization rates, and altered spawning behavior.[9] Long-term exposure to low levels of EE2 has been shown to cause reproductive failure and population collapse in experimental fish populations.[10][12]

Vitellogenin Induction: The induction of vitellogenin synthesis in male and juvenile fish is a sensitive biomarker of exposure to estrogenic compounds like EE2.[17][18] Vitellogenin is an egg yolk protein precursor that is normally only produced by females. Its presence in males indicates that the estrogen signaling pathway has been activated.[19]

Experimental Protocols for Assessing Endocrine Disruption

A number of standardized experimental protocols have been developed to assess the potential of chemicals to disrupt the endocrine system of fish. The following sections describe key methodologies relevant to the study of this compound.

Fish Sexual Development Test (OECD Test Guideline 234)

This test is designed to assess the effects of a chemical on the sexual development of fish from the early life stages.[1][17]

-

Test Organism: Japanese medaka (Oryzias latipes) or zebrafish (Danio rerio) are commonly used.[10]

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a flow-through system, starting from newly fertilized eggs and continuing until sexual differentiation is complete (approximately 60 days post-hatch).[10]

-

Endpoints:

-

Vitellogenin (VTG) concentration: Measured in whole-body homogenates or blood plasma.[1]

-

Gonadal histology: The sex of each fish is determined by microscopic examination of the gonads to identify males, females, and intersex individuals.[1]

-

Secondary sexual characteristics: Any changes in male-specific physical traits are recorded.

-

-

Data Analysis: The proportion of males, females, and intersex fish in each treatment group is compared to the control group. The concentration of the test substance that causes a statistically significant effect is determined.

21-Day Fish Assay (OECD Test Guideline 230)

This is a shorter-term screening assay to identify substances with estrogenic, androgenic, or aromatase-inhibiting activity.[3]

-

Test Organism: Sexually mature male and female fish (e.g., fathead minnow, Japanese medaka, or zebrafish) are used.

-

Exposure: Fish are exposed to the test substance for 21 days in a flow-through or semi-static system.[11]

-

Endpoints:

-

Data Analysis: A significant increase in VTG in males or a significant decrease in females compared to controls indicates potential endocrine activity.

Vitellogenin Quantification by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for quantifying vitellogenin in fish plasma or whole-body homogenates.[9][20]

-

Principle: A competitive or sandwich ELISA format is typically used. In a competitive ELISA, VTG in the sample competes with a known amount of labeled VTG for binding to a limited number of anti-VTG antibody binding sites. The amount of labeled VTG that binds is inversely proportional to the amount of VTG in the sample.[21] In a sandwich ELISA, the sample is added to a plate coated with a capture antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the VTG molecule. The amount of bound enzyme is directly proportional to the amount of VTG in the sample.[14]

-

Procedure (General Steps for Competitive ELISA):

-

Microplate wells are coated with a known amount of purified VTG.

-

Samples (plasma or homogenate supernatant) and a primary anti-VTG antibody are added to the wells.

-

The plate is incubated to allow competition for antibody binding between the coated VTG and the VTG in the sample.

-

The plate is washed to remove unbound antibody and sample components.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

-

The plate is washed again to remove unbound secondary antibody.

-

A substrate is added that is converted by the enzyme into a colored product.

-

The absorbance of the colored product is measured using a microplate reader.

-

The concentration of VTG in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of purified VTG.[21]

-

Analytical Methods for Environmental Monitoring

The detection and quantification of EE2 in environmental samples at very low concentrations require sensitive analytical techniques.

| Analytical Method | Principle | Typical Limit of Detection (LOD) | Reference(s) |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties and then identifies and quantifies them based on their mass-to-charge ratio. | 0.02 - 1.0 ng/L | [17] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Similar to LC-MS/MS but used for volatile and semi-volatile compounds. Derivatization is often required for EE2. | ~0.05 ng/L | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunological assay that uses antibodies to detect the presence of EE2. | Varies, can be in the low ng/L range. | |

| Voltammetry | An electrochemical method that measures the current resulting from the application of a potential. | ~0.49 µg/L (490 ng/L) |

Table 3: Common Analytical Methods for the Detection of this compound (EE2) in Water.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is currently one of the most widely used and sensitive methods for the analysis of EE2 in environmental matrices.

Conclusion and Future Perspectives

This compound is a potent endocrine disruptor that poses a significant risk to the health of aquatic ecosystems. Its widespread use and incomplete removal during wastewater treatment result in its continuous release into the environment, leading to the feminization and reproductive impairment of fish populations at environmentally relevant concentrations.

Future research should focus on several key areas:

-

Development of advanced wastewater treatment technologies: More effective methods for removing EE2 and other pharmaceuticals from wastewater are urgently needed.

-

Long-term population-level studies: Further research is required to fully understand the long-term consequences of chronic low-level EE2 exposure on the dynamics of wild fish populations.

-

Mixture effects: Aquatic organisms are exposed to a complex mixture of chemicals in the environment. The combined effects of EE2 with other endocrine disruptors need to be investigated.

-

Development of environmentally benign alternatives: The design and development of new contraceptive options with a lower environmental impact should be a priority.

By continuing to investigate the endocrine-disrupting potential of this compound and by implementing effective mitigation strategies, we can work towards protecting the health and integrity of our aquatic environments.

References

- 1. oecd.org [oecd.org]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. OECD 229 Fish Short Term Reproduction Assay and OECD 230 21-day Fish Assay | ibacon GmbH [ibacon.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of quantitative vitellogenin-ELISAs for fish test species used in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OÈCD 234 Fish sexual development test | ibacon GmbH [ibacon.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Estrogenic endpoints in fish early life‐stage tests: Luciferase and vitellogenin induction in estrogen‐responsive transgenic zebrafish | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. diapharma.com [diapharma.com]

- 15. ect.de [ect.de]

- 16. Development and validation of an enzyme-linked immunosorbent assay to measure vitellogenin in the zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. elkbiotech.com [elkbiotech.com]

- 18. librarysearch.adelaide.edu.au [librarysearch.adelaide.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. oecd.org [oecd.org]

- 21. Test No. 230: 21-day Fish Assay | OECD [oecd.org]

- 22. creative-diagnostics.com [creative-diagnostics.com]

A Comprehensive Guide to the Solubility of Ethinylestradiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ethinylestradiol in a variety of common organic solvents. This compound, a synthetic estrogen, is a critical component in numerous pharmaceutical formulations. A comprehensive understanding of its solubility is paramount for optimizing drug development, formulation, and manufacturing processes. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows to support researchers and scientists in their work with this vital active pharmaceutical ingredient (API).

Quantitative Solubility Data

The solubility of this compound has been reported in a range of organic solvents. The following table summarizes the available quantitative data, converted to milligrams per milliliter (mg/mL) for ease of comparison. It is important to note that solubility can be influenced by various factors, including temperature, the polymorphic form of the solute, and the purity of both the solute and the solvent. Where available, the temperature at which the solubility was determined is provided. Discrepancies in reported values from different sources are noted, highlighting the importance of empirical determination for specific applications.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source(s) |

| Acetone | ~200 | Not Specified | [1] |

| 40 | 50 | [2] | |

| 200 | Not Specified | ||

| Chloroform | ~50 | Not Specified | |

| 9.1 | 15 | [2] | |

| 50 | Not Specified | ||

| Dioxane | ~250 | Not Specified | |

| Dimethylformamide (DMF) | ~20 | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified | [3] |

| ≥ 100 | Not Specified | [4] | |

| Ethanol | ~167 | Not Specified | [1] |

| ~30 | Not Specified | [3] | |

| 4 | Not Specified | [2] | |

| Soluble | Not Specified | [5] | |

| ≥ 100 | Not Specified | [4] | |

| 170 | Not Specified | ||

| Ether | ~250 | Not Specified | |

| 250 | Not Specified | [6] | |

| Methanol | 1.0 | Not Specified | [7] |

| Pyridine | Freely Soluble | Not Specified | [5] |

| Tetrahydrofuran | Freely Soluble | Not Specified | [5] |

Note on Data Interpretation: The values presented as "~" are conversions from "1 part solute in X parts solvent" and should be considered approximate. For instance, "1 part in 6 of ethanol" is interpreted as 1 gram of this compound dissolving in 6 mL of ethanol, yielding a concentration of approximately 167 mg/mL.[1] The significant variation in reported solubilities, as seen for ethanol and DMSO, underscores the sensitivity of solubility measurements to experimental conditions and methodologies.

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a critical step in the pre-formulation and formulation development of a drug substance. The saturation shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[8][9]

Saturation Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a solute in a saturated solution in equilibrium with the solid solute.

Materials:

-

This compound (crystalline powder)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator placed in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium. A common practice is to agitate for 24 to 72 hours.[10] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is established when the concentration of this compound in the solution remains constant over time.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, two common methods are centrifugation and filtration.

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles. It is important to pre-saturate the filter by discarding the initial portion of the filtrate to avoid any potential adsorption of the solute onto the filter membrane.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A standard calibration curve of this compound in the same solvent should be prepared to accurately quantify the concentration in the sample.

-

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

To provide a clear understanding of the logical flow of the saturation shake-flask method, the following diagram has been generated using the DOT language.

Caption: Experimental workflow for the saturation shake-flask solubility determination method.

References

- 1. This compound | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to the Stability of Ethinylestradiol Under Various pH and Temperature Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of ethinylestradiol (EE), a synthetic estrogen widely used in pharmaceutical formulations, under various pH and temperature conditions. Understanding the degradation pathways and kinetics is crucial for the development of stable dosage forms, ensuring therapeutic efficacy and patient safety. This document summarizes key findings from scientific literature on the degradation of this compound, details experimental protocols for stability testing, and visualizes relevant biological pathways.

Chemical Stability and Degradation Profile

This compound is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. The primary degradation pathways involve modification of the phenolic ring and the ethinyl group.